6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide
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Overview
Description
6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . It is characterized by the presence of a pyridine ring substituted with a hydroxy group at the 6-position and an isopropyl carboxamide group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide typically involves the reaction of 6-hydroxy-2-pyridinecarboxylic acid with isopropylamine under suitable conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxy group.
Major Products
Scientific Research Applications
6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding . Detailed studies on its exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-N-methylpyridine-2-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
6-hydroxy-N-ethylpyridine-2-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs . The presence of the isopropyl group can influence its solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
6-oxo-N-propan-2-yl-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)10-9(13)7-4-3-5-8(12)11-7/h3-6H,1-2H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTUNWYSSHLMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149744-23-0 |
Source
|
Record name | 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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